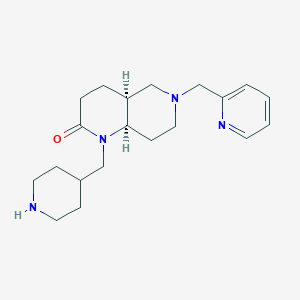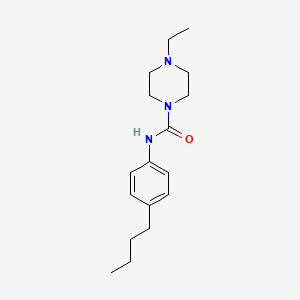![molecular formula C17H26ClN3O B5405969 N-(4-chlorophenyl)-N'-[3-(2-ethyl-1-piperidinyl)propyl]urea](/img/structure/B5405969.png)
N-(4-chlorophenyl)-N'-[3-(2-ethyl-1-piperidinyl)propyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N'-[3-(2-ethyl-1-piperidinyl)propyl]urea, also known as CPPU, is a plant growth regulator that has been widely used in agriculture to improve crop yield and quality. It is a synthetic compound that belongs to the urea class of chemicals. CPPU has been found to be effective in promoting cell division, fruit set, and fruit growth in various crops.
作用機序
N-(4-chlorophenyl)-N'-[3-(2-ethyl-1-piperidinyl)propyl]urea acts by promoting cell division and elongation, which leads to increased fruit size and yield. It also regulates the balance between auxin and cytokinin hormones, which play a critical role in plant growth and development.
Biochemical and Physiological Effects:
This compound has been found to increase the activity of enzymes involved in cell division and expansion, such as cellulose synthase and pectin methylesterase. It also enhances the accumulation of starch and soluble sugars in fruits, which improves their quality and flavor.
実験室実験の利点と制限
N-(4-chlorophenyl)-N'-[3-(2-ethyl-1-piperidinyl)propyl]urea has several advantages for use in lab experiments. It is stable, easy to handle, and has a long shelf life. It can be applied in small quantities and is effective at low concentrations. However, this compound has some limitations, such as its high cost and potential environmental impact.
将来の方向性
There are several future directions for research on N-(4-chlorophenyl)-N'-[3-(2-ethyl-1-piperidinyl)propyl]urea. One area of interest is the development of new this compound analogs that are more effective and less expensive. Another area of research is the investigation of the molecular mechanisms underlying the effects of this compound on plant growth and development. Additionally, the potential use of this compound as a bio-stimulant in organic farming practices is an area of growing interest. Finally, the effects of this compound on plant-microbe interactions and soil health are also areas of potential research.
In conclusion, this compound is a synthetic plant growth regulator that has been widely used in agriculture to improve crop yield and quality. Its mechanism of action involves promoting cell division and elongation, regulating hormone balance, and enhancing enzyme activity. This compound has several advantages for use in lab experiments, but also has some limitations. Future research directions include the development of new this compound analogs, investigation of molecular mechanisms, and exploration of its potential use in organic farming and soil health.
合成法
N-(4-chlorophenyl)-N'-[3-(2-ethyl-1-piperidinyl)propyl]urea can be synthesized by reacting 4-chloroaniline with 3-(2-ethyl-1-piperidinyl)propyl isocyanate in the presence of a catalyst. The resulting product is then purified to obtain this compound in its pure form.
科学的研究の応用
N-(4-chlorophenyl)-N'-[3-(2-ethyl-1-piperidinyl)propyl]urea has been extensively studied for its effects on plant growth and development. It has been found to be effective in promoting fruit growth in various crops such as grapes, kiwifruit, apples, and strawberries. This compound has also been shown to increase the number of flowers and fruits per plant, improve fruit quality, and delay fruit ripening.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-[3-(2-ethylpiperidin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O/c1-2-16-6-3-4-12-21(16)13-5-11-19-17(22)20-15-9-7-14(18)8-10-15/h7-10,16H,2-6,11-13H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEPVZBWCMZTGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CCCNC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5405891.png)
![2-(2-furyl)-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}pyrimidine](/img/structure/B5405912.png)
![5-(2,3-dimethoxyphenyl)-3-[2-(2,3-dimethoxyphenyl)vinyl]-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole](/img/structure/B5405918.png)
![5-amino-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5405921.png)


![6-tert-butyl-4-[3-(methoxymethyl)-1-pyrrolidinyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5405954.png)

![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B5405965.png)

![7-({2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5405981.png)
![7-methyl-2-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5405994.png)
![7-(4-chlorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5406002.png)
![2-[1-(5-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5406006.png)
